2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
Brand Name: Vulcanchem
CAS No.: 1014607-03-4
VCID: VC2722928
InChI: InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
SMILES: C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

CAS No.: 1014607-03-4

Cat. No.: VC2722928

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide - 1014607-03-4

Specification

CAS No. 1014607-03-4
Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
IUPAC Name 7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
Standard InChI Key UTJDHRLHRARQSL-UHFFFAOYSA-N
SMILES C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
Canonical SMILES C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O

Introduction

Chemical Structure and Fundamental Properties

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide consists of a pyrrolo[2,3-b]pyridine core (7-azaindole) modified with a trifluoromethyl group at position 2 and an N-oxide function at position 7. This heterocyclic compound presents several interesting structural features that contribute to its potential utility in medicinal chemistry .

Basic Chemical Information

The compound is characterized by the following fundamental properties:

ParameterValue
CAS Number1014607-03-4
Molecular FormulaC₈H₅F₃N₂O
Molecular Weight202.135 g/mol
SMILES Notation[O-][N+]1=CC=CC2=C1NC(=C2)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,12H
InChIKeyUTJDHRLHRARQSL-UHFFFAOYSA-N
Standard Storage2-8°C

Table 1: Key chemical identifiers and parameters for 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Physicochemical Properties

Understanding the physicochemical properties is crucial for assessing potential pharmaceutical applications and synthetic approaches:

PropertyValue
XLogP3-AA2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count0
Topological Polar Surface Area38.1 Ų
Exact Mass202.03539727 Da
Complexity221

Table 2: Physicochemical properties of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

These properties suggest that the compound possesses moderate lipophilicity (LogP = 2) with a relatively small polar surface area, which could contribute to favorable membrane permeability characteristics. The presence of both hydrogen bond donors and acceptors allows for potential interactions with biological targets, while the absence of rotatable bonds indicates conformational rigidity .

Synthetic Approaches and Preparation Methods

Related Synthetic Examples

Insights can be gained from the synthesis of similar structures. For example, the preparation of 3-iodo-1H-pyrrolo[2,3-b]pyridine 7-oxide involves oxidation of 3-iodo-1H-pyrrolo[2,3-b]pyridine using m-chloroperbenzoic acid in diethyl ether, followed by alkalization with potassium carbonate . This suggests that N-oxidation of pyrrolo[2,3-b]pyridine derivatives can be readily achieved through peroxy acid treatment.

The synthesis of trifluoromethyl-containing azaindoles has been documented in pharmaceutical research. For instance, in the development of MAP4K1 inhibitors, researchers reported procedures for synthesizing 3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine 7-oxide, which shares some structural similarity with our target compound .

SupplierPackage SizePrice (USD)Stock Status
ChemShuttle1g$750.00Maintained in stock
ChemShuttle5g$3,000.00Typically in stock
ChemShuttle10g$4,500.00Available upon inquiry
Sigma-AldrichVariesAvailable upon inquiryAvailable through AChemBlock
ClearsynthVariesAvailable upon inquiryAvailable upon request

Table 3: Commercial availability of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide as of April 2025

Supply Chain Considerations

The relatively high cost ($750/gram) suggests that the compound requires specialized synthesis and purification procedures. This pricing structure is consistent with research-grade chemicals that involve complex synthetic routes or specialized handling procedures. The tiered pricing model (with reduced per-gram cost at larger quantities) is typical for specialized research chemicals .

Research Applications and Medicinal Chemistry Context

Related Bioactive Compounds

Structurally related compounds have been investigated for various therapeutic applications. For example:

  • Pyrrolo[2,3-b]pyridine derivatives substituted with trifluoromethyl groups have been studied as potent and selective RORC2 (retinoic acid receptor-related orphan receptor C2) inverse agonists with potential applications in autoimmune diseases .

  • Similar scaffolds have been explored in the development of MAP4K1 inhibitors for potential therapeutic applications .

  • Diaryl-substituted 7-azaindoles have been investigated for their potential as strand transfer inhibitors of HIV-1 integrase .

Structure-Activity Relationships and Physicochemical Analysis

Impact of Structural Features

The placement of the trifluoromethyl group at the C-2 position likely influences several key properties:

  • Electronic effects: The strongly electron-withdrawing trifluoromethyl group alters the electron density distribution across the heterocyclic system, potentially influencing binding interactions with biological targets.

  • Metabolic stability: Trifluoromethyl substitution often blocks metabolically vulnerable sites, potentially enhancing the compound's half-life in biological systems.

  • Lipophilicity: The trifluoromethyl group contributes to the compound's moderate lipophilicity (XLogP3 = 2), which may influence membrane permeability and distribution .

Role of the N-Oxide Functionality

The N-oxide group at position 7 introduces several important characteristics:

  • It serves as a synthetic handle for potential further functionalization through reactions like chlorination at C-6 position, as demonstrated in similar pyrrolo[2,3-b]pyridine derivatives .

  • It modifies the electronic properties of the pyridine ring, potentially influencing interactions with biological targets.

  • It may contribute to improved water solubility by increasing the compound's polarity .

Future Research Directions

Synthetic Challenges and Opportunities

The synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide presents both challenges and opportunities:

  • Regioselective introduction of the trifluoromethyl group at the C-2 position may require specialized methodologies or protecting group strategies.

  • Development of efficient oxidation procedures to form the N-oxide while preserving the sensitive trifluoromethyl group represents an important synthetic consideration.

  • Exploration of green chemistry approaches to reduce the environmental impact and cost of synthesis could make this compound more accessible for research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator